molecular formula C19H24N2O3 B2880975 1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea CAS No. 1396746-44-3

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea

Cat. No.: B2880975
CAS No.: 1396746-44-3
M. Wt: 328.412
InChI Key: MAHFUYAZBTZGLQ-UHFFFAOYSA-N
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Description

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
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Biological Activity

The compound 1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea is a complex organic molecule that has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19_{19}H25_{25}N2_{2}O3_{3}

Physical Properties

PropertyValue
Molecular Weight325.42 g/mol
Solubility (pH = 7.4)Moderate
LogP2.5
TPSA (Topological Polar Surface Area)68 Ų

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also shown promise in anticancer research . In vitro studies reported in the literature reveal that it induces apoptosis in cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves the activation of caspase pathways, leading to programmed cell death. The concentration required for a significant apoptotic effect was determined to be around 10 µM, indicating a potent anticancer profile .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. The hydroxy and methoxy groups facilitate hydrogen bonding with biological macromolecules, while the urea moiety may enhance binding affinity to target proteins involved in cell signaling pathways. This interaction can modulate various biochemical processes, including cell cycle regulation and apoptosis .

Study 1: Antimicrobial Efficacy

In a controlled study, samples of the compound were tested against clinical isolates of E. coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, which is comparable to standard antibiotics used in clinical settings .

Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer cell lines treated with varying concentrations of the compound over 72 hours. The results indicated a dose-dependent increase in apoptosis markers, particularly through caspase-3 activation. The study concluded that this compound could serve as a lead candidate for further anticancer drug development .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-5-4-6-16(11-14)21-18(22)20-13-19(2,23)12-15-7-9-17(24-3)10-8-15/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHFUYAZBTZGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.